molecular formula C18H15BrN2O2S2 B2981833 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide CAS No. 1105230-09-8

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide

Cat. No.: B2981833
CAS No.: 1105230-09-8
M. Wt: 435.35
InChI Key: XLFOLSORZGUDQG-UHFFFAOYSA-N
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Description

5-(((4-(3-Bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a synthetic small molecule designed for research applications, featuring a thiazole core linked via a thioether bridge to a N-cyclopropylfuran-2-carboxamide moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets due to its electron-rich characteristics and capacity to form hydrogen bonds . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications. The structural architecture of this molecule suggests its potential utility in early-stage drug discovery, particularly in the screening and development of inhibitors for protein kinases and other enzymatic targets. The presence of the thiazole nucleus is a common feature in molecules that exhibit antitumor, antimicrobial, and kinase-inhibiting properties . For instance, thiazole-containing analogs have been extensively investigated as potent inhibitors of receptor tyrosine kinases like c-Met, which is a critical target in cancer research due to its role in tumor growth, invasion, and metastasis . The 3-bromophenyl substituent may contribute to target binding affinity through hydrophobic interactions within enzyme active sites. Researchers may employ this compound as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns. Its mechanism of action is hypothesized to be allosteric modulation or competitive inhibition at enzyme active sites, a characteristic shared by many reported N-(thiazol-2-yl)-benzamide analogs and related structures that act as negative allosteric modulators for certain receptors . This product is supplied for laboratory research purposes and must not be used for personal, human, or veterinary use.

Properties

IUPAC Name

5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOLSORZGUDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Furan Carboxamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or

Biological Activity

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C15H15BrN2OSC_{15}H_{15}BrN_2OS, and it features a thiazole ring, a cyclopropyl group, and a furan carboxamide moiety. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including those similar to our compound, against various microbial strains. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin and antifungals such as fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Activity Type
p20.08Antibacterial
p40.32Antifungal
p60.25Antifungal

The most promising compounds exhibited low Minimum Inhibitory Concentrations (MIC), indicating strong antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A notable study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxicity against the MCF7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxic effects, with some compounds showing activity comparable to the standard chemotherapeutic agent, 5-fluorouracil .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Comparison Drug
p210.05-Fluorouracil
p315.5Doxorubicin
p412.3Cisplatin

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. Molecular docking studies have suggested favorable binding affinities with targets relevant to cancer and microbial resistance pathways .

Case Studies

  • Antimicrobial Resistance : A study focusing on the increasing resistance of bacterial strains to conventional antibiotics found that thiazole derivatives, including our compound, showed promise in overcoming resistance mechanisms .
  • Cancer Therapeutics : Another research initiative investigated the synergy between thiazole derivatives and traditional chemotherapy agents, revealing that combination treatments could enhance efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-containing carboxamides , which are frequently explored for pharmacological applications. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide C₁₈H₁₅BrN₂O₂S₂ 3-Bromophenyl, cyclopropylamide, furan-thioether 435.4 Bromine atom for lipophilicity; cyclopropyl for metabolic stability
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₁H₂₀Cl₂N₄O₂S Morpholinomethyl, pyridinyl, dichlorophenyl 463.3 Chlorine substituents for electrophilic interactions; morpholine for solubility
3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) C₂₂H₂₃Cl₂N₅O₂S 4-Methylpiperazine, pyridinyl, dichlorophenyl 492.4 Piperazine for enhanced solubility and basicity
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) C₁₉H₂₀N₅O₂S Dimethylaminomethyl, pyridinyl, isonicotinamide 382.5 Dual pyridine rings for metal coordination; dimethylamine for basicity

Physicochemical and Spectral Data

  • Melting Points : Compounds 4d–4i () are reported as solids with melting points between 120–250°C , but data for the target compound are unavailable .
  • Spectral Characterization: ¹H/¹³C NMR: Compounds 4d–4i exhibit distinct peaks for aromatic protons (δ 7.0–8.5 ppm), thiazole C-S bonds (δ 160–170 ppm in ¹³C), and amide carbonyls (δ 165–170 ppm) . HRMS: All analogs in show accurate mass matches (<5 ppm error), confirming synthesis purity .

Functional Implications

  • Solubility : Piperazine/morpholine derivatives (e.g., 4e, 4i) exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the cyclopropylamide and bromophenyl groups in the target compound may reduce solubility .
  • The bromine atom in the target compound could confer unique reactivity in halogen-bonding interactions with biological targets .

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